molecular formula C13H8Cl2N2O3S3 B2380004 2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 393838-60-3

2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2380004
CAS No.: 393838-60-3
M. Wt: 407.3
InChI Key: IRZZAOWNOKEEDA-UHFFFAOYSA-N
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Description

“2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide” is a compound that belongs to the class of benzothiazole sulfonamides . Benzothiazole sulfonamides have been reported to have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

The synthesis of benzothiazole sulfonamides starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole sulfonamides include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . N-Alkyl-N-aryl BT-sulfonamides were accessed with the help of the Chan-Lam coupling reaction .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : The compound has been utilized in the synthesis of various pharmacologically active molecules. For instance, its derivatives were synthesized through condensation reactions involving 2-cyano acetamide and 1,4-dithiane-2,5-diol, and characterized using IR, 1HNMR, 13C-NMR, Mass, and elemental analysis (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial Evaluation

  • Antimicrobial Properties : Some derivatives of this compound have demonstrated promising antimicrobial properties. For example, certain synthesized molecules showed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Antitumor Activity

  • Antitumor Activity : Research has shown that some derivatives exhibit significant antitumor effects. Compounds synthesized from this chemical were tested and found to inhibit the in vitro growth of human tumor cells, indicating potential as anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Applications in Nonlinear Optics

  • Nonlinear Optical Materials : Derivatives of this compound have been explored for their application in nonlinear optics. For instance, conjugated thiophene compounds containing methylsulfonyl and phenylsulfonamides were synthesized, demonstrating efficient second-order optical nonlinearities and high thermal stability, suitable for use in nonlinear optical materials (Chou et al., 1996).

Electrophysiological Activity

  • Cardiac Electrophysiological Activity : Some N-substituted benzamide derivatives, including those using this compound, have shown promise in cardiac electrophysiological activity studies. These compounds exhibited potency in in vitro Purkinje fiber assays, indicating potential use in treating arrhythmias (Morgan et al., 1990).

Future Directions

Benzothiazole derivatives have shown significant potential in various pharmaceutical applications . Therefore, future research could focus on exploring the therapeutic potential of “2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide” and other benzothiazole derivatives. This could involve in vitro and in vivo studies to evaluate their biological activities, as well as further investigations into their mechanisms of action .

Properties

IUPAC Name

2,5-dichloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3S3/c1-23(19,20)6-2-3-8-9(4-6)21-13(16-8)17-12(18)7-5-10(14)22-11(7)15/h2-5H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZZAOWNOKEEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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